NVS-BPTF-C: A Technical Guide to its Application in Epigenetic Regulation Research
NVS-BPTF-C: A Technical Guide to its Application in Epigenetic Regulation Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of NVS-BPTF-C, the inactive analog of the potent and selective BPTF bromodomain inhibitor NVS-BPTF-1. As the quest for novel epigenetic modulators as therapeutic agents continues, the rigorous validation of chemical probes and their corresponding controls is paramount. This document details the critical role of NVS-BPTF-C in establishing on-target effects of BPTF inhibition in cellular and molecular biology assays. We will delve into the molecular context of the BPTF (Bromodomain and PHD Finger Transcription Factor), its function within the Nucleosome Remodeling Factor (NURF) complex, and its significance as a therapeutic target in oncology. Furthermore, this guide provides detailed, field-proven protocols for the utilization of NVS-BPTF-C in key experimental workflows, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Reverse Transcription-Quantitative PCR (RT-qPCR), and cell viability assays. By contextualizing experimental design with the principles of chemical probe validation, this guide aims to empower researchers to generate robust and reproducible data in the field of epigenetic regulation.
The Central Role of BPTF in Chromatin Dynamics and Disease
The packaging of eukaryotic DNA into chromatin presents a dynamic barrier to nuclear processes such as transcription, replication, and DNA repair. ATP-dependent chromatin remodeling complexes are essential molecular machines that modulate chromatin structure, thereby playing a pivotal role in gene regulation. The Nucleosome Remodeling Factor (NURF) complex, a member of the ISWI (Imitation Switch) family of chromatin remodelers, is a key player in this process. NURF facilitates the sliding of nucleosomes along DNA, which can alter the accessibility of genomic regions to the transcriptional machinery.[1][2]
The largest subunit of the NURF complex is the Bromodomain and PHD Finger Transcription Factor (BPTF).[3] BPTF serves as a scaffolding protein and is crucial for the recruitment and activity of the NURF complex. Its multidomain architecture allows it to recognize specific post-translational modifications on histone tails, thereby targeting the NURF complex to specific genomic loci. The bromodomain of BPTF specifically binds to acetylated lysine residues on histone tails, a mark often associated with active transcription.[4] This interaction is a critical event in the BPTF-mediated regulation of gene expression.
Given its fundamental role in gene regulation, it is not surprising that dysregulation of BPTF function has been implicated in a variety of human diseases, most notably cancer. Aberrant BPTF activity has been linked to several malignancies, including melanoma, high-grade gliomas, and breast cancer.[5][6][7] One of the key oncogenic pathways influenced by BPTF is the c-MYC signaling cascade. BPTF has been shown to be a critical co-factor for c-MYC, a potent proto-oncogene, by facilitating its recruitment to target gene promoters and promoting chromatin accessibility.[8][9] This intimate connection between BPTF and a major driver of tumorigenesis has positioned the BPTF bromodomain as an attractive therapeutic target for cancer drug development.
NVS-BPTF-1 and NVS-BPTF-C: A Tale of Two Molecules
The development of small molecule inhibitors targeting the BPTF bromodomain has provided powerful tools to dissect its biological functions and explore its therapeutic potential. NVS-BPTF-1 is a potent and selective chemical probe for the BPTF bromodomain.[10][11] A crucial aspect of utilizing such chemical probes is the concurrent use of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish the on-target effects of the probe from any off-target or non-specific effects.
NVS-BPTF-C is the cognate negative control for NVS-BPTF-1.[10] While structurally very similar to NVS-BPTF-1, a subtle modification renders it significantly less active against the BPTF bromodomain. This disparity in activity, while maintaining a similar chemical scaffold, is the cornerstone of its utility as a negative control.
Comparative Potency and Selectivity
The defining characteristic of a good negative control is its lack of significant activity against the target of interest. The following table summarizes the key potency and selectivity data for NVS-BPTF-1 and its inactive counterpart, NVS-BPTF-C.
| Compound | BPTF Binding Affinity (Kd) | Cellular BPTF Engagement (NanoBRET IC50) | Selectivity Notes |
| NVS-BPTF-1 | 71 nM[10][12] | 16 nM[10][11] | No significant binding to a panel of 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes at concentrations up to 10 µM. No significant binding against 48 kinases at concentrations up to 30 µM.[10] |
| NVS-BPTF-C | 1.67 µM[10] | No activity observed[10][11] | No significant binding to a panel of 14 GPCRs, 3 nuclear receptors, 3 transporters, and 5 enzymes at concentrations up to 10 µM. No significant binding against 59 kinases at concentrations up to 30 µM.[10] |
As the data clearly indicates, NVS-BPTF-C exhibits a dramatically reduced affinity for the BPTF bromodomain compared to NVS-BPTF-1. This ~23-fold difference in binding affinity, coupled with the lack of cellular activity in the NanoBRET assay, validates NVS-BPTF-C as a high-quality negative control for studies investigating the biological consequences of BPTF bromodomain inhibition with NVS-BPTF-1.
Experimental Design: The Power of a Negative Control
The inclusion of a negative control like NVS-BPTF-C is not merely a suggestion but a fundamental requirement for robust scientific inquiry when using chemical probes.[13][14] It allows for the attribution of an observed phenotype to the specific inhibition of the target, in this case, the BPTF bromodomain.
Figure 1: A logical workflow demonstrating the use of NVS-BPTF-C to delineate on-target from off-target effects.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key experiments where NVS-BPTF-C is an essential control. These protocols are intended as a starting point and may require optimization depending on the specific cell line and experimental conditions.
Compound Handling and Preparation
Proper handling and preparation of NVS-BPTF-1 and NVS-BPTF-C are crucial for obtaining reliable and reproducible results.
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Storage: Both compounds should be stored as a powder at -20°C for long-term stability.[15] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[15]
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Solubility: NVS-BPTF-1 is reported to be poorly soluble except in its HCl salt form.[10] For in vitro experiments, both compounds are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure complete dissolution, which may require vortexing or sonication.[15]
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Working Concentrations: The high cellular potency of NVS-BPTF-1 allows for its use at low concentrations, typically below 1 µM.[10] The concentration of NVS-BPTF-C used in experiments should always match the concentration of NVS-BPTF-1 to ensure a valid comparison.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest. When studying the effect of a bromodomain inhibitor, ChIP-seq can reveal how the inhibitor displaces the target protein from chromatin.
Objective: To determine if NVS-BPTF-1, but not NVS-BPTF-C, can displace BPTF from its genomic binding sites.
Figure 2: A streamlined workflow for a ChIP-seq experiment designed to assess the effect of NVS-BPTF-1 and NVS-BPTF-C on BPTF chromatin occupancy.
Detailed Protocol:
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Cell Culture and Treatment:
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Plate cells (e.g., a relevant cancer cell line) at an appropriate density to achieve ~80-90% confluency at the time of harvesting.
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Treat cells with Vehicle (e.g., 0.1% DMSO), NVS-BPTF-1 (e.g., 1 µM), or NVS-BPTF-C (e.g., 1 µM) for a predetermined time (e.g., 6-24 hours). The optimal treatment time should be determined empirically.
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Cross-linking:
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Add formaldehyde directly to the culture medium to a final concentration of 1%.
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Incubate for 10 minutes at room temperature with gentle shaking.
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Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
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Cell Lysis and Chromatin Shearing:
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Wash cells twice with ice-cold PBS.
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Scrape cells and collect them by centrifugation.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical and should be performed for each cell line.
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
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Incubate the pre-cleared chromatin with a ChIP-validated anti-BPTF antibody overnight at 4°C with rotation.
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Add protein A/G beads to capture the antibody-protein-DNA complexes.
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Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins.
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-
Elution and Reverse Cross-linking:
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Elute the chromatin from the beads using an elution buffer.
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Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
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Treat with RNase A and Proteinase K to remove RNA and protein.
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DNA Purification and Library Preparation:
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Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
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Prepare sequencing libraries from the purified ChIP DNA and an input control (chromatin saved before immunoprecipitation).
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Data Analysis:
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Align the sequencing reads to the reference genome.
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Perform peak calling using software like MACS2, using the input DNA as a control.[1]
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Perform differential binding analysis between the NVS-BPTF-1, NVS-BPTF-C, and vehicle-treated samples to identify genomic regions where BPTF occupancy is significantly reduced upon treatment with the active probe but not the negative control.
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Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes. This is a crucial experiment to validate that the displacement of BPTF from chromatin by NVS-BPTF-1 leads to changes in the transcription of its target genes.
Objective: To quantify the change in mRNA levels of known BPTF target genes following treatment with NVS-BPTF-1 and NVS-BPTF-C.
Validated BPTF Target Genes:
BPTF has been shown to regulate the expression of several genes, particularly those involved in the c-MYC pathway. The following are examples of validated BPTF target genes that can be assessed by RT-qPCR:
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MYC: A master regulator of cell proliferation and growth.[8]
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CCND1 (Cyclin D1): A key regulator of the cell cycle.[7]
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VEGFA: A critical factor in angiogenesis.[16]
Detailed Protocol:
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Cell Culture and Treatment:
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Plate cells and treat with Vehicle, NVS-BPTF-1, and NVS-BPTF-C as described for the ChIP-seq experiment.
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RNA Extraction:
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Harvest the cells and extract total RNA using a commercial kit or a Trizol-based method.
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Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
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cDNA Synthesis:
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Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) and/or random primers.[17]
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qPCR:
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Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
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Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used but typically involve an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
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Data Analysis:
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Calculate the cycle threshold (Ct) values for each gene in each sample.
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Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
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Calculate the change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
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Compare the fold change in gene expression between the NVS-BPTF-1 and NVS-BPTF-C treated samples. A significant change in the expression of target genes should only be observed with the active probe.
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